molecular formula C10H17N3O2 B13262384 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B13262384
M. Wt: 211.26 g/mol
InChI Key: IEZDNLQRENWHCC-SFYZADRCSA-N
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Description

3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a methyloxolan ring and a propan-2-yl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyloxolan-2-ylamine with an isopropyl-substituted hydrazine derivative can lead to the formation of the desired triazole compound. The reaction typically requires the use of a suitable solvent, such as ethanol or acetonitrile, and may be catalyzed by an acid or base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents. Purification steps, such as crystallization or chromatography, are also crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

    Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.

Scientific Research Applications

3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Chemical Biology: It can be used as a probe or tool compound to study biological processes and molecular interactions.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other valuable compounds or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and selectivity. The methyloxolan and propan-2-yl groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(ethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(butyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Uniqueness

The uniqueness of 3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific substitution pattern. The presence of the methyloxolan ring and the propan-2-yl group imparts distinct physicochemical properties, such as solubility, stability, and reactivity. These features can influence the compound’s biological activity and make it a valuable scaffold for the development of new molecules with desired properties.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-[(2S,3R)-3-methyloxolan-2-yl]-4-propan-2-yl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C10H17N3O2/c1-6(2)13-9(11-12-10(13)14)8-7(3)4-5-15-8/h6-8H,4-5H2,1-3H3,(H,12,14)/t7-,8+/m1/s1

InChI Key

IEZDNLQRENWHCC-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1CCO[C@@H]1C2=NNC(=O)N2C(C)C

Canonical SMILES

CC1CCOC1C2=NNC(=O)N2C(C)C

Origin of Product

United States

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